N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide
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Overview
Description
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiosemicarbazide with carbon disulfide in the presence of a base can yield the thiadiazole ring.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through nucleophilic substitution reactions. For example, the reaction of a halogenated thiadiazole with a phenylthiol can result in the formation of the phenylsulfanyl-substituted thiadiazole.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the phenylsulfanyl-substituted thiadiazole with cyclohexanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Chemical Reactions Analysis
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiadiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., phenylthiol). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Research has indicated that thiadiazole derivatives, including this compound, may have anticancer properties. They can inhibit the growth of cancer cells by interfering with specific cellular pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cellular processes, leading to the disruption of metabolic pathways. In cancer cells, the compound can induce apoptosis (programmed cell death) by activating stress-related pathways and inhibiting proteasome activity .
Comparison with Similar Compounds
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide can be compared with other thiadiazole derivatives, such as:
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide: This compound has a furan ring instead of a cyclohexane ring, which may result in different chemical and biological properties.
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide:
The uniqueness of this compound lies in its specific structure, which combines a thiadiazole ring with a cyclohexanecarboxamide moiety, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N3OS2 |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H19N3OS2/c20-15(12-7-3-1-4-8-12)17-16-19-18-14(22-16)11-21-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20) |
InChI Key |
VNCUIUNCTMPACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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